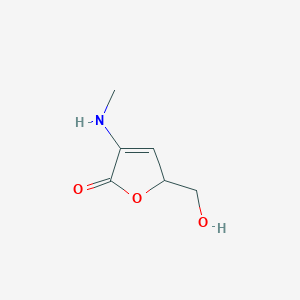
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) is an organic compound with the molecular formula C6H9NO3 It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) can be achieved through a multi-component reaction involving aromatic amines, aldehydes, and acetylenic esters. One efficient method involves the use of HY Zeolite nano-powder as a catalyst. This catalyst facilitates the reaction under mild conditions, leading to good yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and industrial applications.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, solvents, and polymer materials.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-2(5H)-furanone: A related compound with similar structural features but lacking the amino and hydroxyl groups.
5-hydroxy-2(5H)-furanone: Another derivative of furan with a hydroxyl group at a different position.
Uniqueness
2(5H)-Furanone,5-(hydroxymethyl)-3-(methylamino)-(9ci) is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
166407-48-3 |
|---|---|
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-(methylamino)-2H-furan-5-one |
InChI |
InChI=1S/C6H9NO3/c1-7-5-2-4(3-8)10-6(5)9/h2,4,7-8H,3H2,1H3 |
InChI-Schlüssel |
UMSYTMRRYKFHNA-UHFFFAOYSA-N |
SMILES |
CNC1=CC(OC1=O)CO |
Kanonische SMILES |
CNC1=CC(OC1=O)CO |
Synonyme |
2(5H)-Furanone, 5-(hydroxymethyl)-3-(methylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















